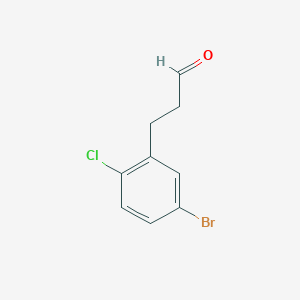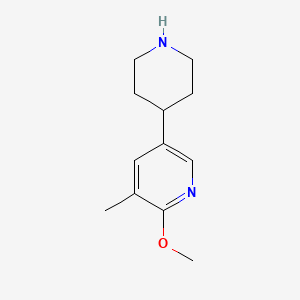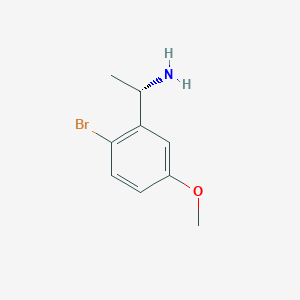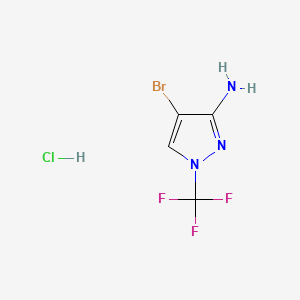
Benzenepropanal, 5-bromo-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanal, 5-bromo-2-chloro- is an organic compound with the molecular formula C9H8BrClO It is a derivative of benzene, featuring both bromine and chlorine substituents on the aromatic ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 5-bromo-2-chloro- typically involves the bromination and chlorination of benzene derivatives followed by the introduction of the propanal group. One common method involves the following steps:
Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine substituent.
Chlorination: The brominated benzene is then chlorinated using chlorine gas in the presence of a catalyst like iron chloride.
Formylation: The resulting 5-bromo-2-chlorobenzene undergoes a formylation reaction using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride to introduce the aldehyde group.
Industrial Production Methods: Industrial production of Benzenepropanal, 5-bromo-2-chloro- may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Benzenepropanal, 5-bromo-2-chloro- can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine and chlorine substituents can be involved in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: 5-bromo-2-chlorobenzoic acid.
Reduction: 5-bromo-2-chlorobenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenepropanal, 5-bromo-2-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenepropanal, 5-bromo-2-chloro- involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the bromine and chlorine substituents can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Similar Compounds:
- Benzenepropanal, 4-bromo-2-chloro-
- Benzenepropanal, 5-bromo-3-chloro-
- Benzenepropanal, 5-bromo-2-fluoro-
Comparison: Benzenepropanal, 5-bromo-2-chloro- is unique due to the specific positioning of the bromine and chlorine substituents, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and addition reactions, making it valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C9H8BrClO |
|---|---|
Molekulargewicht |
247.51 g/mol |
IUPAC-Name |
3-(5-bromo-2-chlorophenyl)propanal |
InChI |
InChI=1S/C9H8BrClO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2 |
InChI-Schlüssel |
DYJRVPINTQPTJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)CCC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)



